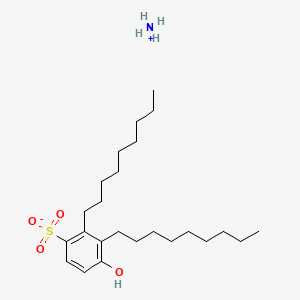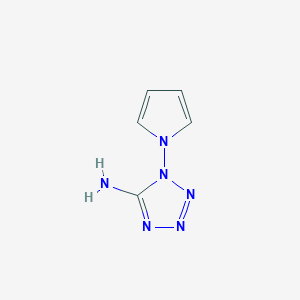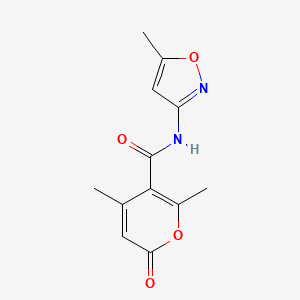![molecular formula C13H16BrN3 B13963989 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine CAS No. 1232038-97-9](/img/structure/B13963989.png)
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine core, and a piperidinylmethyl group. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by bromination and subsequent substitution with a piperidinylmethyl group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents include halogenating agents for bromination, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antituberculosis agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
8-Bromo-imidazo[1,2-a]pyridine: Lacks the piperidinylmethyl group but shares the bromine and imidazo[1,2-a]pyridine core.
2,6,8-Substituted Imidazopyridines: These compounds have different substituents at various positions on the imidazo[1,2-a]pyridine ring.
The uniqueness of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1232038-97-9 |
|---|---|
Formule moléculaire |
C13H16BrN3 |
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
8-bromo-2-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H16BrN3/c14-12-5-4-8-17-10-11(15-13(12)17)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
Clé InChI |
YYLFVFDZUXFVRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CN3C=CC=C(C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



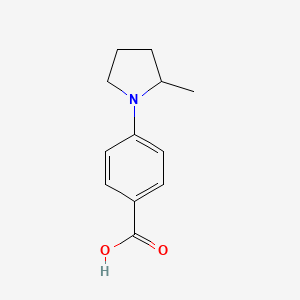



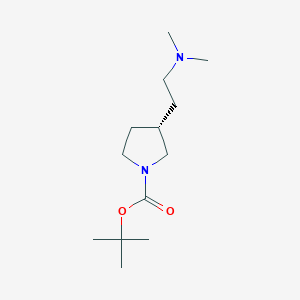


![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)


